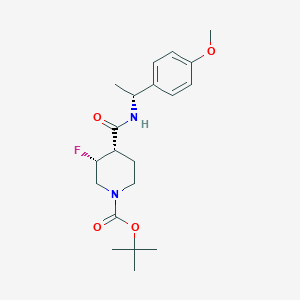

(3R,4S)-tert-butyl 3-fluoro-4-((R)-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate

Description

This compound is a fluorinated piperidine derivative featuring a tert-butyl carbamate group at position 1, a fluorine atom at position 3, and a carbamoyl moiety at position 4 substituted with an (R)-configured 1-(4-methoxyphenyl)ethyl group. Its stereochemical configuration (3R,4S) and functional group arrangement make it a structurally unique candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where fluorine and aromatic substituents modulate binding affinity and selectivity . The tert-butyl group enhances metabolic stability, while the 4-methoxyphenylethyl carbamoyl moiety may influence solubility and membrane permeability .

Properties

Molecular Formula |

C20H29FN2O4 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

tert-butyl (3R,4S)-3-fluoro-4-[[(1R)-1-(4-methoxyphenyl)ethyl]carbamoyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H29FN2O4/c1-13(14-6-8-15(26-5)9-7-14)22-18(24)16-10-11-23(12-17(16)21)19(25)27-20(2,3)4/h6-9,13,16-17H,10-12H2,1-5H3,(H,22,24)/t13-,16-,17+/m1/s1 |

InChI Key |

VNTIQFYBYUKNNC-XYPHTWIQSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)NC(=O)[C@@H]2CCN(C[C@@H]2F)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Fluorinated Piperidine Core

The key intermediate, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate , which closely relates to the fluorinated piperidine moiety in the title compound, has been synthesized via catalytic hydrogenation of a benzyl-protected intermediate.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Hydrogenation of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | Ammonium formate, 10% Pd/C catalyst, methanol, 50 °C, 1 h | Quantitative (100%) | Reaction mixture filtered through diatomaceous earth, concentrated under reduced pressure to yield the amino-fluoropiperidine intermediate |

This method, reported by AstraZeneca in WO2007/71965, provides a clean and efficient route to the fluorinated piperidine intermediate with high stereochemical integrity.

Formation of the Carbamoyl Linkage with (R)-1-(4-Methoxyphenyl)ethylamine

The amide bond formation between the fluorinated piperidine and the (R)-1-(4-methoxyphenyl)ethylamine moiety is typically achieved via carbodiimide-mediated coupling reactions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with amine | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (HOBt), triethylamine, dichloromethane, room temperature, 5 h | 70-88% | Reaction under nitrogen atmosphere; work-up includes aqueous bicarbonate quench, organic extraction, drying, and purification by silica gel chromatography |

This strategy is well-documented for related piperidine derivatives, ensuring efficient amide bond formation while preserving stereochemistry.

Introduction of the tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen is introduced or maintained to facilitate selective reactions and improve compound stability.

Purification and Characterization

Purification is typically performed by silica gel chromatography using gradients of ethyl acetate and hexane or dichloromethane/methanol mixtures, depending on polarity.

Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy, confirming stereochemistry and substitution pattern.

- Mass spectrometry (MS) for molecular weight confirmation.

- Melting point and purity analysis via HPLC.

Summary Table of Preparation Steps for (3R,4S)-tert-butyl 3-fluoro-4-((R)-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate

Research Findings and Perspectives

- The stereochemical configuration is carefully controlled by starting from enantiomerically pure intermediates and using mild conditions to prevent racemization.

- The use of catalytic hydrogenation for deprotection and amine generation is efficient and scalable.

- Carbodiimide-mediated coupling remains the preferred method for amide bond formation due to its high yields and mild conditions.

- Protecting groups such as Boc are essential for multi-step synthesis to avoid side reactions.

- Purification methods are standard but require optimization depending on scale and impurities.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The fluoro and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized piperidine derivatives.

Scientific Research Applications

(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their properties:

Stereochemical Variations

- Diastereomers : Compounds like (3S,4R)- or (3R,4R)-configured analogs (e.g., in ) exhibit reduced similarity scores (0.95–1.00) compared to the target (3R,4S) compound, suggesting altered binding kinetics or metabolic stability .

- SHELX Refinement : Stereochemical assignments in analogs are often validated via X-ray crystallography using programs like SHELXL, which is critical for confirming configurations in kinase inhibitors .

Functional Group Impact

- Fluorine vs.

- Carbamoyl vs. Ester Groups : The carbamoyl group in the target compound may improve hydrogen-bonding interactions compared to ester-containing analogs (e.g., ), which could enhance target selectivity .

Biological Activity

The compound (3R,4S)-tert-butyl 3-fluoro-4-((R)-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate is a member of the piperidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics

- Molecular Weight : 292.35 g/mol

- CAS Number : 1523530-73-5

- Chemical Class : Piperidine derivatives

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the fluorine atom enhances lipophilicity and potentially increases the binding affinity to target receptors.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

- Neuroprotective Effects : The compound has shown promise in neuroprotective assays, indicating potential applications in treating neurodegenerative diseases. It may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines, suggesting its utility in inflammatory diseases.

In Vitro and In Vivo Studies

Table 1 summarizes key findings from recent studies on the biological activity of this compound.

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on A549 lung cancer cells, researchers found that the compound significantly inhibited cell growth with an IC50 value of 12 µM. This suggests a strong potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotection in SH-SY5Y cells demonstrated that treatment with this compound at a concentration of 10 µM resulted in significant protection against oxidative stress-induced cell death. This highlights its potential application in neurodegenerative conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the stereoselective synthesis of (3R,4S)-tert-butyl 3-fluoro-4-((R)-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step routes starting from piperidine derivatives. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to establish the (3R,4S) configuration .

- Carbamoyl Formation : Coupling of the piperidine core with (R)-1-(4-methoxyphenyl)ethylamine via carbodiimide-mediated amidation .

- Fluorination : Selective fluorination at the 3-position using reagents like DAST (diethylaminosulfur trifluoride) .

- Protection/Deprotection : Sequential use of tert-butyloxycarbonyl (Boc) groups, followed by acidic or catalytic hydrogenation for deprotection .

Q. How is the stereochemical integrity of the compound validated during synthesis?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation of absolute configuration .

- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to distinguish diastereomers .

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled ligands) to assess affinity for targets like GPCRs or kinases .

- Enzyme Inhibition : Kinetic analysis using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays) .

- Cell-Based Assays : Measurement of intracellular cAMP levels or calcium flux in neuronal cell lines .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- In Silico ADMET Prediction : Tools like Schrödinger’s QikProp or SwissADME to predict solubility, CYP450 interactions, and blood-brain barrier permeability .

- Molecular Dynamics (MD) Simulations : Analysis of ligand-receptor binding stability (e.g., RMSD plots) over 100-ns trajectories .

- Metabolic Stability : Liver microsome assays combined with LC-MS/MS to identify major metabolites and optimize metabolic resistance .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Batch Reprodubility Checks : Verify purity (>98% by HPLC) and stereochemistry (via [α] measurements) to rule out synthetic variability .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .

- Species-Specific Effects : Compare activity in human vs. rodent cell lines to identify interspecies differences .

Q. How can the compound’s metabolic stability be improved without compromising target affinity?

- Methodological Answer :

- Isosteric Replacement : Substitute metabolically labile groups (e.g., replacing tert-butyl with cyclopropyl) .

- Deuterium Incorporation : Strategic deuteration at metabolically vulnerable sites (e.g., benzylic positions) .

- Prodrug Design : Mask polar groups (e.g., carboxylate) with ester or amide prodrugs to enhance bioavailability .

Q. What advanced analytical techniques characterize degradation products under stressed conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or oxidative conditions (HO) .

- LC-HRMS : High-resolution mass spectrometry to identify degradation products (e.g., demethylation or oxidation byproducts) .

- Stability-Indicating Methods : Develop validated HPLC methods with peak purity >99.5% .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.